molecular formula C26H34F3N7O4S B607289 Elexacaftor CAS No. 2216712-66-0

Elexacaftor

Cat. No. B607289
M. Wt: 597.6582
InChI Key: MVRHVFSOIWFBTE-INIZCTEOSA-N
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Description

Elexacaftor is a medication that acts as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector . It is available in a single pill with ivacaftor and tezacaftor; the fixed-dose combination, elexacaftor/tezacaftor/ivacaftor (brand name Trikafta), is used to treat people with cystic fibrosis who are homozygous for the f508del mutation . This combination was approved for medical use in the United States in 2019 .


Synthesis Analysis

Elexacaftor is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment . The potentiating action of elexacaftor exhibits multiplicative synergy with the established CFTR potentiator ivacaftor in rescuing multiple CFTR class defects .


Molecular Structure Analysis

The molecular structure of Elexacaftor can be found in various scientific databases .


Chemical Reactions Analysis

Elexacaftor is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment . The potentiating action of elexacaftor exhibits multiplicative synergy with the established CFTR potentiator ivacaftor in rescuing multiple CFTR class defects .


Physical And Chemical Properties Analysis

Elexacaftor has a molecular formula of C26H34F3N7O4S and a molecular weight of 597.7 g/mol .

Scientific Research Applications

  • Improvement in Advanced Pulmonary Disease in CF Patients : Elexacaftor, in combination with tezacaftor and ivacaftor, significantly improved lung function and weight in CF patients with advanced respiratory disease. It also reduced the need for long-term oxygen, non-invasive ventilation, and enteral tube feeding (Burgel et al., 2021).

  • Enhancing Exercise Capacity in Adolescents with CF : The drug combination was observed to improve exercise capacity in adolescents with CF, indicating a positive impact on physical health and overall well-being (Causer et al., 2022).

  • Efficacy in CF Patients with Phe508del-Gating and Residual Function Genotypes : This combination therapy also showed efficacy in patients with specific genetic mutations in CF, leading to better lung function and quality of life (Barry et al., 2021).

  • Improvement in Quality of Life in Adults with CF : Treatment with elexacaftor/tezacaftor/ivacaftor resulted in improved pulmonary function, which was associated with enhanced quality of life and sinonasal health (DiMango et al., 2020).

  • Use in CF Patients Post-Liver Transplant : Caution is advised in the use of elexacaftor/tezacaftor/ivacaftor in individuals with cystic fibrosis-related liver disease or following liver transplantation due to possible increases in liver function tests and drug interactions (Ragan et al., 2021).

  • Impact on Glucose Tolerance in Young People with CF : Short-term effects of the drug combination on glucose tolerance in adolescents with CF showed improvement, suggesting beneficial effects on endocrine pancreatic function (Korten et al., 2022).

Safety And Hazards

Elexacaftor should be used with caution. Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation .

properties

IUPAC Name

N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)31-17(19)2)8-9-20(30-22)36-11-10-21(32-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRHVFSOIWFBTE-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34F3N7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027907
Record name Elexacaftor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1mg/mL
Record name Elexacaftor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15444
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Cystic fibrosis (CF) is the result of a mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The CFTR proteins produced by this gene are transmembrane ion channels that move sodium and chloride across cell membranes - water follows the flow of chloride ions to the cell surface, which consequently helps to hydrate the surface of the cell and thin the secretions (i.e. mucous) around the cell. Mutations in the CFTR gene produce CFTR proteins of insufficient quantity and/or function, leading to defective ion transport and a build-up of thick mucous throughout the body that causes multi-organ disease involving the pulmonary, gastrointestinal, and pancreatic systems (amongst others). The most common CFTR mutation, the _F508del_ mutation, is estimated to account for 70 to 90% of all CFTR mutations and results in severe processing and trafficking defects of the CFTR protein. Elexacaftor is a CFTR corrector that modulates CFTR proteins to facilitate trafficking to the cell surface for incorporation into the cell membrane. The end result is an increase in the number of mature CFTR proteins present at the cell surface and, therefore, improved ion transport and CF symptomatology. Elexacaftor is used in combination with tezacaftor, another CFTR corrector with a different mechanism of action, and ivacaftor, a CFTR potentiator that improves the function of CFTR proteins on the cell surface - this multi-faceted, triple-drug approach confers a synergistic effect beyond that seen in typical corrector/potentiator dual therapy regimens.
Record name Elexacaftor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15444
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Elexacaftor

CAS RN

2216712-66-0
Record name Elexacaftor [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2216712660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elexacaftor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15444
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elexacaftor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELEXACAFTOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRN67GMB0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
SM Hoy - Drugs, 2019 - Springer
A fixed-dose combination tablet of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector tezacaftor and the CFTR potentiator ivacaftor with the next-generation …
Number of citations: 76 link.springer.com
PG Middleton, MA Mall, P Dřevínek… - … England Journal of …, 2019 - Mass Medical Soc
… trial to confirm the efficacy and safety of elexacaftor–tezacaftor–ivacaftor in patients 12 years … Patients were randomly assigned to receive elexacaftor–tezacaftor–ivacaftor or placebo for …
Number of citations: 345 www.nejm.org
DP Nichols, AC Paynter, SL Heltshe… - American journal of …, 2022 - atsjournals.org
Rationale: The cystic fibrosis (CF) modulator drug, elexacaftor/tezacaftor/ivacaftor (ETI), proved highly effective in controlled clinical trials for individuals with at least one F508del allele, …
Number of citations: 151 www.atsjournals.org
F Becq, S Mirval, T Carrez, M Lévêque… - European …, 2022 - Eur Respiratory Soc
… (VX809), tezacaftor, elexacaftor, elexacaftor/tezacaftor with or … that, whereas the combination elexacaftor/tezacaftor/ivacaftor … increased by elexacaftor/tezacaftor/ivacaftor and elexacaftor/…
Number of citations: 22 erj.ersjournals.com
M Comegna, V Terlizzi, D Salvatore, C Colangelo… - Antibiotics, 2021 - mdpi.com
The new CFTR modulator combination, elexacaftor/tezacaftor/ivacaftor (Trikafta) was approved by the FDA in October 2019 for treatment of Cystic Fibrosis in patients 6 years of age or …
Number of citations: 15 www.mdpi.com
PG Middleton, JL Taylor-Cousar - Expert review of respiratory …, 2021 - Taylor & Francis
… CFTR modulator elexacaftor–tezacaftor–ivacaftor. … of elexacaftor and tezacaftor significantly improved the processing and trafficking of F508del-CFTR compared with elexacaftor alone (…
Number of citations: 30 www.tandfonline.com
PR Burgel, I Durieu, R Chiron, S Ramel… - American journal of …, 2021 - atsjournals.org
… elexacaftor, which was combined with tezacaftor–ivacaftor (9). Phase 3 clinical trials released in 2019 showed that treatment with elexacaftor… of elexacaftor–tezacaftor–elexacaftor, which …
Number of citations: 148 www.atsjournals.org
K Ridley, M Condren - The Journal of Pediatric …, 2020 - meridian.allenpress.com
… Exposure to elexacaftor in patients with hepatic … for elexacaftor (87.3%), tezacaftor (72%), and ivacaftor (87.8%) with renal elimination being the secondary path of excretion. Elexacaftor …
Number of citations: 78 meridian.allenpress.com
Y Huang, G Paul, J Lee, S Yarlagadda… - American Journal of …, 2021 - atsjournals.org
Methods To monitor CFTR function, HEK293 cells were transiently transfected with indicated CFTR variants. Cotransfection of GFP-expression plasmid was performed for positive …
Number of citations: 19 www.atsjournals.org
HGM Heijerman, EF McKone, DG Downey… - The Lancet, 2019 - thelancet.com
… This phase 3, multicentre, randomised, double-blind, active-controlled trial of elexacaftor in … assigned (1:1) to 4 weeks of elexacaftor 200 mg orally once daily plus tezacaftor 100 mg …
Number of citations: 887 www.thelancet.com

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